

# Spectroscopic Analysis of 1-phenyl-1H-pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: *benzene;1H-pyrazole*

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This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole, a key heterocyclic moiety in many pharmaceutical compounds. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, materials science, and organic synthesis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-1H-pyrazole.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.90	Doublet of Doublets	H-5'
7.72	Doublet	H-2, H-6
7.48	Triplet	H-3, H-5
7.31	Triplet	H-4
6.50	Triplet	H-4'

<sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
140.9	C-5'
139.8	C-1
129.5	C-3, C-5
128.5	C-3'
127.2	C-4
119.2	C-2, C-6
108.0	C-4'

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3100-3000	Aromatic C-H Stretch
1600, 1500	C=C Aromatic Ring Stretch
1553	C=N Stretch (Pyrazole Ring)[1]
1108	N-N Stretch (Pyrazole Ring)[1]
750, 690	C-H Out-of-Plane Bending (Monosubstituted Benzene)

## Mass Spectrometry (MS)

The mass spectrum of 1-phenyl-1H-pyrazole is characterized by a prominent molecular ion peak and several key fragments. The molecular weight of 1-phenyl-1H-pyrazole is 144.17 g/mol .[2][3][4][5]

m/z	Relative Intensity	Assignment
144	High	$[M]^+$ (Molecular Ion)
117	Moderate	$[M - HCN]^+$
90	Moderate	$[M - N_2 - H]^+$
77	High	$[C_6H_5]^+$ (Phenyl Cation)
51	Moderate	$[C_4H_3]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of 1-phenyl-1H-pyrazole.

Materials:

- 1-phenyl-1H-pyrazole (solid)
- Deuterated chloroform ( $CDCl_3$ ) or Deuterated dimethyl sulfoxide ( $DMSO-d_6$ )
- NMR tubes (5 mm diameter)
- Volumetric flask and pipette
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of 1-phenyl-1H-pyrazole and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- **Instrument Setup:**
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a standard pulse sequence (e.g., a  $30^\circ$  or  $90^\circ$  pulse).
  - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
  - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
  - A larger number of scans will be required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus (e.g., 1024 or more).

- Apply a Fourier transform to the FID.
- Data Processing:
  - Phase the spectra to obtain pure absorption lineshapes.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-phenyl-1H-pyrazole to identify its functional groups.

Materials:

- 1-phenyl-1H-pyrazole (liquid or low-melting solid)
- Salt plates (e.g., NaCl or KBr)
- A suitable volatile solvent (e.g., dichloromethane or acetone) if the sample is solid.

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Neat Liquid/Melt):
  - If 1-phenyl-1H-pyrazole is a liquid at room temperature or has a low melting point, place a small drop directly between two salt plates.
  - Gently press the plates together to form a thin film.
- Sample Preparation (Solid Film):
  - Dissolve a small amount of solid 1-phenyl-1H-pyrazole in a few drops of a volatile solvent.

- Apply a drop of the solution to the face of a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Spectrum Acquisition:
  - Place the salt plates in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty beam path.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them with the corresponding functional groups using correlation tables.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenyl-1H-pyrazole.

Materials:

- 1-phenyl-1H-pyrazole
- A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

- A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

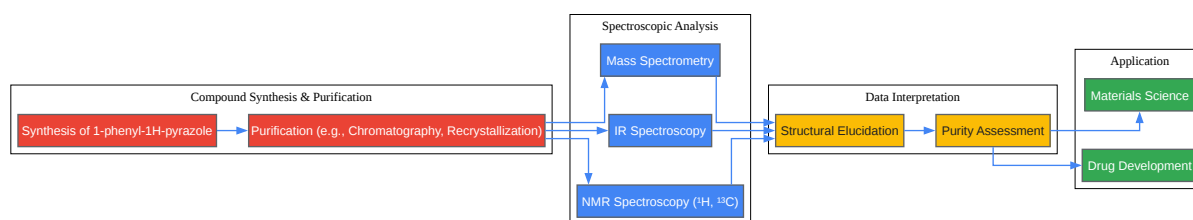
Procedure:

- Sample Introduction:

- GC-MS: Dissolve a small amount of the sample in a volatile solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.
- Ionization:
  - In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - An electron multiplier or other detector records the abundance of ions at each  $m/z$  value.
- Data Analysis:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-phenyl-1H-pyrazole.



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